Sucrose Stearate

Description

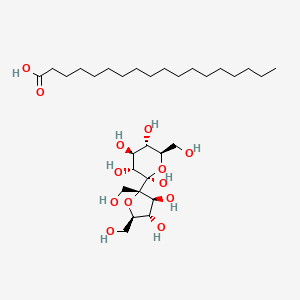

Structure

2D Structure

Propriétés

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;octadecanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O2.C12H22O11/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12/h2-17H2,1H3,(H,19,20);4-11,13-20H,1-3H2/t;4-,5-,6-,7-,8+,9-,10+,11-,12+/m.1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONAIRGOTKJCYEY-XXDXYRHBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)O.C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)O.C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H58O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

626.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37318-31-3, 25168-73-4 | |

| Record name | Sucrose, stearate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37318-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sucrose stearate [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025168734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Sucrose stearate synthesis and purification methods

An In-depth Technical Guide to the Synthesis and Purification of Sucrose Stearate

Introduction

This compound, a non-ionic surfactant, is an ester formed from sucrose and stearic acid. It is widely utilized in the food, pharmaceutical, and cosmetic industries as an emulsifier, stabilizer, and texture modifier.[1][2][3] Its appeal lies in its biocompatibility, biodegradability, and its derivation from renewable resources.[4] The synthesis of this compound presents a unique chemical challenge due to the vastly different polarities of its precursors: the hydrophilic sucrose and the hydrophobic stearic acid (or its derivatives).[5] This guide provides a detailed overview of the primary chemical and enzymatic methods for synthesizing this compound, along with common purification strategies, intended for researchers and professionals in drug development and chemical sciences.

Synthesis of this compound

The production of this compound can be broadly categorized into chemical and enzymatic synthesis methods. Chemical methods, such as transesterification and direct esterification, are common in industrial production, while enzymatic methods offer a greener, more selective alternative.[1]

Chemical Synthesis Methods

Transesterification is the most common industrial method for producing sucrose esters.[6] This process typically involves the reaction of sucrose with a fatty acid methyl ester (FAME), such as methyl stearate, in the presence of a basic catalyst.[6][7] The reaction can be carried out in a solvent to co-solubilize the reactants or, more recently, in solvent-free systems to create a more environmentally friendly process.[6]

Logical Workflow for this compound Synthesis Routes

Caption: Overview of primary synthesis pathways for this compound.

Experimental Protocol: Solvent-Free Transesterification

This protocol is adapted from a method designed to enhance reactant miscibility without a solvent.[6]

-

Reactant Preparation: In a suitable reactor, mix solid sucrose, one equivalent of potassium hydroxide (KOH), and one equivalent of magnesium stearate.

-

Homogenization: Heat the mixture to 100°C for one hour to form a homogenous paste.

-

Drying: Apply a vacuum to the system for one hour to remove any residual water.

-

Addition of Acyl Donor: Add 0.42 equivalents of methyl stearate to the dried mixture.

-

Reaction: Heat the reaction mixture to 125-135°C under vacuum for 4 hours. The vacuum aids in the removal of the methanol byproduct, driving the reaction forward.

-

Cooling: After the reaction period, cool the resulting viscous product to room temperature. The product is a crude mixture containing this compound (primarily monoesters), unreacted sucrose, soap, and catalyst.[6]

Direct esterification involves the reaction of sucrose directly with a fatty acid (e.g., stearic acid) at high temperatures, often in a high-boiling aprotic dipolar solvent like dimethyl sulfoxide (DMSO).[8]

Experimental Protocol: Direct Esterification in DMSO

This protocol is based on the method described by Grigoryan & Malkhassyan.[8]

-

Reactant Preparation: In a three-necked flask equipped with a stirrer, thermometer, and condenser, dissolve sucrose and stearic acid in DMSO. A typical molar ratio of sucrose to stearic acid can range from 1:4 to 1:8.

-

Catalyst Addition: Add a suitable catalyst.

-

Reaction: Heat the mixture to 150-170°C with constant stirring. The reaction is typically carried out for 18-24 hours.

-

Monitoring: Monitor the conversion of stearic acid periodically to determine reaction completion. At 170°C with a 1:6 molar ratio, the reaction can be completed in 18 hours with 98% acid conversion.[8]

-

Solvent Removal: After completion, the solvent (DMSO) must be removed, typically under reduced pressure. The remaining product is the crude this compound mixture.

Enzymatic Synthesis

Enzymatic synthesis is an attractive alternative to chemical methods due to its high selectivity, milder reaction conditions (30-70°C), and reduced byproduct formation, which can simplify purification.[1][9][10] Lipases, such as Candida antarctica lipase, are commonly used as biocatalysts.[9][10]

Workflow for a Typical Enzymatic Synthesis

Caption: General experimental workflow for lipase-catalyzed synthesis.

Experimental Protocol: Lipase-Catalyzed Synthesis

This protocol is based on the work of Kurniasih et al.[9][10] and Hasenhuettl et al.[11]

-

Substrate Preparation: Dissolve 25 grams of sucrose and methyl stearate (at a concentration of 0.6 g/mL) in an organic solvent such as n-hexane in an Erlenmeyer flask.[9][10] The solvent helps to improve the homogeneity of the mixture.

-

Incubation: Incubate the mixture for approximately 10 minutes in a horizontal shaker incubator.

-

Enzyme Addition: Add the lipase from Candida antarctica (e.g., 0.4% w/w of substrates).[9] The enzyme may be dissolved in a buffer (e.g., phosphate buffer pH 8) before addition.[11]

-

Reaction: Incubate the mixture at a controlled temperature (e.g., 30°C) with shaking (e.g., 250 rpm) for the optimal reaction time (e.g., 10 hours).[9][10]

-

Enzyme Deactivation: Terminate the reaction by heating the mixture to 80°C to denature the lipase.[11]

-

Enzyme Removal: Separate the denatured enzyme from the reaction mixture using a vacuum filter or centrifugation.[10][11]

-

Drying: Dry the resulting product at 60°C to remove any residual solvent and water.[11]

Quantitative Synthesis Data

| Synthesis Method | Acyl Donor | Catalyst/Enzyme | Temperature (°C) | Time (h) | Solvent | Yield (%) | Reference |

| Transesterification | Methyl Stearate | KOH / Mg Stearate | 125-135 | 4 | Solvent-Free | High (Monoesters are main products) | [6] |

| Direct Esterification | Stearic Acid | - | 170 | 18 | DMSO | 94 (total esters) | [8] |

| Enzymatic Synthesis | Methyl Ester | Candida antarctica | 30 | 10 | n-Hexane | 90.45 | [9][10] |

| Enzymatic Synthesis | Stearic Acid | Maize Seed Lipase | 50 | 72 | Hexane | 76 | [12] |

Purification of this compound

The crude product from any synthesis method is a mixture containing the desired sucrose esters, unesterified sucrose, residual fatty acids or their salts (soaps), and catalyst residues. Purification is essential to isolate the this compound and is often a complex, multi-step process.

General Purification Workflow

Caption: A multi-step workflow for purifying crude this compound.

Solvent Extraction and Precipitation

This is a common method for separating the components of the crude mixture based on their differential solubilities.

Experimental Protocol: Purification via Solvent Extraction

This protocol is a generalized procedure based on established chemical separation principles.[13][14]

-

Dissolution: Dissolve the crude sucrose ester product in a suitable organic solvent, such as methyl ethyl ketone. The sucrose esters and soaps will dissolve, while a significant portion of the unesterified sucrose will not.

-

Initial Separation: Separate the undissolved sucrose (and some soap) from the solution via solid-liquid extraction or filtration.

-

Acidification: Acidify the remaining liquid extract. This step converts the soluble soap (fatty acid salt) into its corresponding fatty acid, which may have a different solubility.

-

Precipitation with Anti-solvent: Add an anti-solvent, such as ethanol, to the solution.[14] this compound is less soluble in ethanol compared to other components like the free fatty acid and residual solvent. This causes the this compound to precipitate out of the solution.

-

Isolation: Isolate the precipitated this compound by filtration.

-

Washing and Drying: Wash the purified product with a suitable solvent to remove any remaining impurities and then dry it under vacuum to obtain the final, purified this compound.

Chromatographic Methods

For achieving very high purity, especially for analytical or pharmaceutical applications, chromatographic techniques like column chromatography can be employed. This method separates molecules based on their differential adsorption to a stationary phase. While effective, it is generally more expensive and less scalable than extraction/crystallization methods.

Quantitative Purification Data

Quantitative data for purification is highly dependent on the initial purity of the crude product and the specific parameters of the chosen method. The goal is to maximize the recovery of this compound while minimizing the levels of key impurities.

| Impurity | Typical Level in Crude Product | Target Level in Purified Product | Purification Method | Reference |

| Unesterified Sucrose | Variable (e.g., >10%) | < 2% | Solvent Extraction/Precipitation | [13] |

| Soaps / Free Fatty Acids | Variable (e.g., >5%) | < 1% | Acidification & Extraction | [13] |

| Residual Solvent | Dependent on Synthesis | As per regulatory limits (e.g., Ph. Eur., USP) | Vacuum Drying | [15] |

Conclusion

The synthesis and purification of this compound involve navigating the challenges of reactant immiscibility and complex product mixtures. Industrial production predominantly relies on chemical transesterification, with a growing trend towards solvent-free processes for improved sustainability. Enzymatic synthesis offers a highly selective and mild alternative, yielding products that may require less rigorous purification. The choice of a specific synthesis and purification strategy depends on the desired purity, scale of production, economic considerations, and environmental impact. For high-value applications, such as in pharmaceuticals, multi-step purification processes combining extraction, precipitation, and potentially chromatography are necessary to achieve the required quality standards.

References

- 1. sucrose-fatty-acid-esters-synthesis-emulsifying-capacities-biological-activities-and-structure-property-profiles - Ask this paper | Bohrium [bohrium.com]

- 2. Enzymatic synthesis of sugar fatty acid esters in ionic liquids - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 3. Ionic liquids as novel solvents for the synthesis of sugar fatty acid ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (736b) Kinetics of the Solid-Liquid Transesterification to Produce Sucrose Esters Using Sodium Stearate As Contacting Agent | AIChE [proceedings.aiche.org]

- 5. tugraz.elsevierpure.com [tugraz.elsevierpure.com]

- 6. Solvent-free synthesis of Sucrose esters - SELF-ASSEMBLING SUGARS [assemblingsugars.fr]

- 7. journals.ekb.eg [journals.ekb.eg]

- 8. journals.ysu.am [journals.ysu.am]

- 9. e3s-conferences.org [e3s-conferences.org]

- 10. researchgate.net [researchgate.net]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. hjic.mk.uni-pannon.hu [hjic.mk.uni-pannon.hu]

- 13. DE2004899C2 - Process for the separation of impurities from sucrose fatty acid ester raw products - Google Patents [patents.google.com]

- 14. Sodium - Wikipedia [en.wikipedia.org]

- 15. qps.nhsrcindia.org [qps.nhsrcindia.org]

A Comprehensive Guide to the Physicochemical Properties of Sucrose Stearate for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Sucrose stearate, a non-ionic surfactant synthesized from the esterification of sucrose and stearic acid, is a versatile excipient in pharmaceutical research and development. Its biocompatibility, biodegradability, and wide range of hydrophilic-lipophilic balance (HLB) values make it a valuable component in various drug delivery systems. This technical guide provides an in-depth overview of the core physicochemical properties of this compound, complete with quantitative data, detailed experimental protocols, and visualizations to aid in its effective application.

Core Physicochemical Properties

The functionality of this compound in a formulation is dictated by its physicochemical characteristics. These properties influence its behavior as an emulsifier, stabilizer, and solubilizing agent.

Hydrophilic-Lipophilic Balance (HLB)

The HLB value is a critical parameter that indicates the balance between the hydrophilic (sucrose head) and lipophilic (stearoyl tail) portions of the surfactant molecule. This value determines the type of emulsion a surfactant will promote. Sucrose esters with low HLB values are more lipophilic and favor the formation of water-in-oil (W/O) emulsions, while those with high HLB values are more hydrophilic and are suitable for oil-in-water (O/W) emulsions.[1] The HLB of this compound can be tuned by controlling the degree of esterification.

Table 1: HLB Values of Different this compound Grades

| Grade | Predominant Fatty Acid | Monoester Content (%) | HLB Value |

| SP10 | Stearate/Palmitate | - | 2 |

| SP30 | Stearate/Palmitate | - | 6 |

| S-970 | Stearate | - | ~9-11 |

| SP50 | Stearate/Palmitate | ~50 | 11 |

| SP70 | Stearate/Palmitate | ~70 | 15 |

| S1670 | Stearate | - | 16 |

Note: The exact monoester content and HLB value can vary slightly between suppliers.

Critical Micelle Concentration (CMC)

The CMC is the concentration at which this compound monomers in a solution begin to self-assemble into micelles.[2][3] This is a key parameter as many properties of the surfactant solution, such as surface tension and conductivity, change significantly at the CMC.[2][4] The CMC is influenced by factors such as the fatty acid chain length and the degree of esterification.[5] Generally, for sucrose esters, the CMC decreases as the length of the fatty acyl chain increases.[6]

Table 2: Critical Micelle Concentration (CMC) of Sucrose Esters

| Sucrose Ester | Fatty Acyl Chain Length | CMC (M/L) |

| Sucrose Laurate | C12 | ~3.5 x 10⁻⁴ |

| Sucrose Myristate | C14 | - |

| Sucrose Palmitate | C16 | - |

| This compound | C18 | ~1.0 x 10⁻⁵ |

Data is indicative and can vary with experimental conditions such as temperature and solvent.

Surface Tension

This compound, being a surfactant, reduces the surface tension of the medium in which it is dissolved. This property is fundamental to its role in stabilizing emulsions and foams. The surface tension of a this compound solution decreases with increasing concentration up to the CMC, after which it remains relatively constant.[2][3]

Table 3: Surface Tension of Sucrose Ester Solutions

| Sucrose Ester Type | Surface Tension at CMC (mN/m) |

| Sucrose Esters (general) | 38 - 44 |

Values are approximate and depend on the specific sucrose ester and experimental conditions.

Viscosity

The viscosity of aqueous solutions of this compound is dependent on its concentration, temperature, and the grade of the sucrose ester.[7] At concentrations above the CMC, the formation of micelles can lead to a significant increase in viscosity. Some grades of this compound, particularly those with intermediate HLB values, can form gels at certain concentrations and temperatures, which can be advantageous for creating semi-solid formulations.[8] The viscosity of sucrose solutions generally increases with concentration.[9][10]

Thermal Properties

The thermal behavior of this compound is important for processing and stability assessment. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are commonly used to characterize these properties. The melting point of sucrose esters typically falls between 40°C and 60°C.[11] DSC analysis can reveal endothermic peaks corresponding to the melting of the crystalline structure.[12][13][14] TGA can provide information on the thermal stability and decomposition of the molecule.[15][16]

Table 4: Thermal Properties of Sucrose

| Property | Value (°C) |

| Melting Point of Sucrose | ~190.4 |

Note: The thermal properties of this compound will differ from pure sucrose and will depend on the specific ester.

Experimental Protocols

Determination of Hydrophilic-Lipophilic Balance (HLB) by Saponification

This method is based on the saponification of the ester bond in the this compound molecule.

Materials:

-

This compound sample

-

Alcoholic potassium hydroxide (0.5 N)

-

Hydrochloric acid (0.5 N)

-

Phenolphthalein indicator

-

Reflux condenser and round bottom flask

-

Water bath

-

Burette and titration equipment

Procedure:

-

Accurately weigh about 2 grams of the this compound sample into a round bottom flask.

-

Add 25 mL of 0.5 N alcoholic potassium hydroxide solution.

-

Connect the flask to a reflux condenser and heat the mixture in a boiling water bath for 1 hour.[17]

-

Prepare a blank by refluxing 25 mL of 0.5 N alcoholic potassium hydroxide without the sample under the same conditions.[18]

-

After cooling, add a few drops of phenolphthalein indicator to both the sample and blank flasks.

-

Titrate the excess potassium hydroxide in both flasks with 0.5 N hydrochloric acid until the pink color disappears.[18]

-

Calculate the saponification value (S) using the formula: S = [(Blank Titer - Sample Titer) * Normality of HCl * 56.1] / Weight of Sample (g)

-

Determine the acid value (A) of the fatty acid used in the synthesis of the sucrose ester (this is often provided by the supplier or can be determined by a separate titration).

-

Calculate the HLB value using the formula:[11] HLB = 20 * (1 - S / A)

Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry

This method involves measuring the surface tension of a series of surfactant solutions of varying concentrations.

Materials:

-

This compound

-

High-purity water

-

Surface tensiometer (Du Noüy ring or Wilhelmy plate method)

-

A series of volumetric flasks and pipettes

Procedure:

-

Prepare a stock solution of this compound in high-purity water at a concentration well above the expected CMC.

-

Prepare a series of dilutions from the stock solution to cover a wide range of concentrations, both below and above the anticipated CMC.

-

Calibrate the surface tensiometer according to the manufacturer's instructions.

-

Measure the surface tension of each dilution, starting from the most dilute solution to minimize cross-contamination.[4]

-

Ensure the temperature is kept constant throughout the measurements.

-

Plot the surface tension as a function of the logarithm of the this compound concentration.

-

The plot will typically show a region where surface tension decreases linearly with the log of concentration, followed by a plateau.

-

The CMC is the concentration at the point of intersection of the two linear portions of the graph.[3]

Preparation and Characterization of this compound-Based Nanoemulsions

This protocol outlines a general high-pressure homogenization method for preparing O/W nanoemulsions.

Materials:

-

This compound

-

Oil phase (e.g., medium-chain triglycerides, MCT)

-

Aqueous phase (e.g., purified water)

-

High-shear mixer

-

High-pressure homogenizer

-

Particle size analyzer (e.g., Dynamic Light Scattering)

-

Zeta potential analyzer

-

Transmission Electron Microscope (TEM) (optional)

Procedure:

-

Preparation of Phases:

-

Dissolve the this compound in the aqueous phase, heating gently if necessary to ensure complete dissolution.

-

Prepare the oil phase separately. If a lipophilic drug is to be incorporated, dissolve it in the oil phase at this stage.

-

-

Pre-emulsification:

-

Add the oil phase to the aqueous phase while stirring with a high-shear mixer for a few minutes to form a coarse pre-emulsion.

-

-

Homogenization:

-

Pass the pre-emulsion through a high-pressure homogenizer for a specified number of cycles and at a set pressure. These parameters need to be optimized for the specific formulation.

-

-

Characterization:

-

Particle Size and Polydispersity Index (PDI): Measure the mean droplet size and PDI of the nanoemulsion using a dynamic light scattering instrument.

-

Zeta Potential: Determine the surface charge of the nanoemulsion droplets using a zeta potential analyzer to assess stability.

-

Morphology: (Optional) Visualize the shape and size of the nanoemulsion droplets using TEM.

-

Stability Studies: Store the nanoemulsion at different temperatures and monitor changes in particle size, PDI, and zeta potential over time to assess its physical stability.

-

Visualizations

Experimental Workflow for this compound Characterization

Caption: Workflow for the physicochemical characterization of this compound.

Logical Relationship of this compound Properties in Drug Delivery

Caption: Interplay of properties and applications of this compound.

References

- 1. youtube.com [youtube.com]

- 2. justagriculture.in [justagriculture.in]

- 3. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]

- 4. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 5. arxiv.org [arxiv.org]

- 6. journals.ekb.eg [journals.ekb.eg]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. sugarindustry.info [sugarindustry.info]

- 11. m.youtube.com [m.youtube.com]

- 12. tainstruments.com [tainstruments.com]

- 13. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 14. Use of differential scanning calorimetry and thermogravimetric analysis to characterize the thermal degradation of crystalline sucrose and dried sucrose-salt residues [agris.fao.org]

- 15. researchgate.net [researchgate.net]

- 16. Sucrose, Lactose, Thermogravimetry, and Differential Thermal Analysis: The Estimation of the Moisture Bond Types in Lactose-Containing Ingredients for Confectionery Products with Reduced Glycemic Index - PMC [pmc.ncbi.nlm.nih.gov]

- 17. youtube.com [youtube.com]

- 18. youtube.com [youtube.com]

A Technical Guide to the Hydrophilic-Lipophilic Balance (HLB) of Sucrose Stearate: Determination and Significance in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the Hydrophilic-Lipophilic Balance (HLB) value of sucrose stearate, a critical parameter for its application as an excipient in pharmaceutical formulations. The document details the theoretical and experimental methods for determining the HLB value and discusses its profound significance in the development of stable and effective drug delivery systems.

Introduction to the HLB System and this compound

The Hydrophilic-Lipophilic Balance (HLB) system, introduced by William C. Griffin in 1949, is a semi-empirical scale used to characterize the degree of hydrophilicity or lipophilicity of a surfactant.[1][2] The scale ranges from 0 to 20, where a lower HLB value indicates a more lipophilic (oil-loving) nature, and a higher value signifies a more hydrophilic (water-loving) character.[2] This value is crucial for selecting the appropriate surfactant to ensure the stability and efficacy of formulations such as emulsions, creams, and lotions.[1][3]

Sucrose stearates are non-ionic surfactants derived from natural, renewable resources—sucrose and fatty acids.[4][5] They are highly valued in the pharmaceutical industry for their biodegradability, mildness, and excellent performance. A key feature of sucrose stearates is the ability to produce a wide range of HLB values by varying the degree of esterification of the sucrose molecule with stearic acid.[4][6] This versatility allows for the creation of emulsifiers suitable for a vast array of applications, from water-in-oil (W/O) to oil-in-water (O/W) emulsions.[7]

The HLB Value of this compound

The HLB value of a this compound is determined by its composition, specifically the ratio of the hydrophilic sucrose "head" to the lipophilic stearic acid "tail". By controlling the number of stearate groups attached to the sucrose molecule, products with different emulsifying properties can be manufactured. Sucrose esters can range from mono-esters (one fatty acid chain), which are more hydrophilic, to tri- and poly-esters, which are more lipophilic. This flexibility allows for the creation of sucrose esters with HLB values spanning from 1 to 16.[4][6][7]

The relationship between the mono-ester content and the resulting HLB value is a critical factor in selecting the appropriate grade of this compound for a specific application.

| This compound Grade | Mono-ester Content (%) | Typical HLB Value | Primary Characteristic |

| S-170 | ~5 | 1 | Lipophilic / W/O Emulsifier |

| S-270 | ~10 | 2 | Lipophilic / W/O Emulsifier |

| S-570 | ~20 | 5 | Lipophilic / W/O Emulsifier |

| S-770 | ~30 | 7 | Wetting Agent / W/O Emulsifier |

| S-970 | ~40 | 9 | Wetting Agent / O/W Emulsifier |

| S-1170 | ~55 | 11 | O/W Emulsifier |

| S-1570 | ~70 | 15 | O/W Emulsifier / Solubilizer |

| S-1670 | ~75 | 16 | O/W Emulsifier / Solubilizer |

Data compiled from multiple sources indicating the general relationship between mono-ester content and HLB value.[4][6][7][8]

Determination of the HLB Value

The HLB value of a surfactant like this compound can be determined through both theoretical calculations and experimental methods.

Theoretical methods estimate the HLB value based on the molecular structure of the surfactant.

-

Griffin's Method: For non-ionic surfactants, Griffin's method is widely used. The formula is: HLB = 20 * (Mh / M) Where Mh is the molecular mass of the hydrophilic portion of the molecule and M is the molecular mass of the entire molecule.[2][9] An HLB of 0 corresponds to a completely lipophilic molecule, while 20 corresponds to a completely hydrophilic one.[9]

-

Davies' Method: In 1957, Davies proposed a method that calculates the HLB value by assigning numerical values to the different chemical groups within the molecule. This method accounts for the relative strengths of various hydrophilic and lipophilic groups.[2][10] The formula is: HLB = 7 + Σ(hydrophilic group values) - n * 0.475 Where n is the number of lipophilic groups in the molecule.[2]

Experimental methods provide a more practical measure of a surfactant's behavior.

-

Saponification Method: This method is specifically applicable to esters like this compound. It involves determining the saponification value (S) of the ester and the acid value (A) of the fatty acid used in its synthesis.[10] The HLB is then calculated using the formula:[11] HLB = 20 * (1 - S / A)

Experimental Protocol:

-

Sample Preparation: Accurately weigh approximately 1-2 grams of the this compound sample.

-

Saponification: Transfer the sample to a round-bottom flask. Add a known excess of 0.5N alcoholic potassium hydroxide (e.g., 30-40 mL).

-

Reflux: Connect a reflux condenser and heat the mixture on a boiling water bath for at least one hour to ensure complete saponification.[10]

-

Blank Preparation: Simultaneously, perform a blank experiment using the same amount of alcoholic potassium hydroxide but without the this compound sample.

-

Titration: After cooling the reaction mixtures to room temperature, titrate the excess potassium hydroxide in both the sample and blank flasks against a standardized 0.5N hydrochloric acid solution. Use phenolphthalein as an indicator.[10]

-

Calculation: The saponification value (S) is calculated based on the difference in the titration volumes between the blank and the sample. The acid value (A) of the stearic acid is determined separately via titration.

-

HLB Calculation: Use the determined S and A values in the formula to calculate the HLB.

-

Significance of HLB in Drug Development

The HLB value is a cornerstone of formulation science, guiding the selection of excipients to achieve stable and effective drug products.[1][12]

The primary role of a surfactant is to form stable emulsions. The type of emulsion formed—either oil-in-water (O/W) or water-in-oil (W/O)—is dictated by the HLB value of the emulsifier.[1]

-

Low HLB Surfactants (3-6): These are more soluble in oil and tend to form W/O emulsions.[2]

-

High HLB Surfactants (8-18): These are more soluble in water and are ideal for creating O/W emulsions.[2]

The versatility of this compound, with its wide range of available HLB values, makes it an excellent candidate for both types of emulsions, which are common in topical and oral drug delivery.

| HLB Value Range | Application in Formulations |

| 1 - 3 | Anti-foaming Agent |

| 3 - 6 | W/O (water-in-oil) Emulsifier |

| 7 - 9 | Wetting and Spreading Agent |

| 8 - 16 | O/W (oil-in-water) Emulsifier |

| 13 - 16 | Detergent |

| 16 - 18 | Solubilizer or Hydrotrope |

Table based on the established Griffin's HLB application scale.[2]

In modern drug development, the HLB value is critical for designing sophisticated drug delivery systems.

-

Self-Emulsifying Drug Delivery Systems (SEDDS): For SEDDS, which are designed to improve the oral bioavailability of poorly soluble drugs, hydrophilic surfactants with an HLB value greater than 10 are generally preferred.[13] These systems form fine oil-in-water emulsions or microemulsions upon gentle agitation in the aqueous environment of the gastrointestinal tract, enhancing drug solubilization and absorption.[13][14]

-

Nanoemulsions and Microemulsions: The stability and particle size of nanoemulsions and microemulsions are highly dependent on the HLB of the surfactant system.[15] A higher HLB value for the emulsifier generally corresponds to better stability of oil droplets in the aqueous phase, which is crucial for parenteral and oral formulations.[6] For O/W microemulsion systems, HLB values between 9 and 17 are often required.[3]

For hydrophobic drugs, formulation with a suitable surfactant is a key strategy to improve bioavailability.[1] By selecting a this compound with the optimal HLB value, formulators can create stable emulsions that keep the drug in a solubilized state, facilitating its passage across biological membranes and increasing its therapeutic effectiveness.

Conclusion

The Hydrophilic-Lipophilic Balance is an indispensable tool in pharmaceutical formulation, and this compound exemplifies a class of excipients whose utility is defined by this principle. The ability to select a specific HLB value from a wide range allows researchers and drug development professionals to precisely tailor formulations for optimal stability, performance, and therapeutic outcome. A thorough understanding and accurate determination of the HLB value are, therefore, essential for leveraging the full potential of this compound in modern drug delivery.

References

- 1. pharmatimesofficial.com [pharmatimesofficial.com]

- 2. Hydrophilic-lipophilic balance - Wikipedia [en.wikipedia.org]

- 3. HLB value: Significance and symbolism [wisdomlib.org]

- 4. This compound Powder | Natural Emulsifier [bayhousearomatics.com]

- 5. This compound (HLB15) [alexmo-cosmetics.de]

- 6. Sucrose Stearates Stabilized Oil-in-Water Emulsions: Gastrointestinal Fate, Cell Cytotoxicity and Proinflammatory Effects after Simulated Gastrointestinal Digestion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sucrose esters - Wikipedia [en.wikipedia.org]

- 8. This compound [myskinrecipes.com]

- 9. spcop.in [spcop.in]

- 10. pharmajournal.net [pharmajournal.net]

- 11. Calculation of the HLB - How to choose an emulsifier? - Greengredients® [greengredients.it]

- 12. [Importance of the HLB-value in drug technology] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Hydrophiliclipophilic balance: Significance and symbolism [wisdomlib.org]

- 14. iosrjournals.org [iosrjournals.org]

- 15. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Thermal Stability and Degradation Profile of Sucrose Stearate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the thermal stability and degradation profile of sucrose stearate, a widely used nonionic surfactant in the pharmaceutical, cosmetic, and food industries. Understanding the thermal behavior of this excipient is critical for formulation development, manufacturing process optimization, and ensuring product stability and safety.

Thermal Properties of this compound

This compound is an ester formed from sucrose and stearic acid. Its thermal properties are influenced by the degree of esterification, the purity of the material, and the specific isomeric composition.

Melting Point

The melting point of this compound typically falls within a range of 40°C to 71°C . This variation can be attributed to the presence of mono-, di-, and tri-esters, as well as residual starting materials. A supplier specification for a particular grade of this compound indicates a melting point range of 67-71°C .

Thermal Stability and Decomposition

This compound is considered to be relatively heat-stable. It can be heated to approximately 185°C without a significant loss of its functional properties. However, decomposition begins to occur at temperatures above 220°C . During the synthesis of sucrose esters, it is often recommended to keep temperatures below 70°C to avoid degradation of the sucrose moiety.

Table 1: Summary of Thermal Properties of this compound

| Property | Value | Source |

| Melting Point | 40 - 60°C | General Literature |

| Melting Point | 67 - 71°C | Supplier Data |

| Functional Stability Limit | ~185°C | General Literature |

| Decomposition Temperature | > 220°C | General Literature |

Thermal Degradation Profile

The thermal degradation of this compound is a complex process involving the breakdown of both the sucrose and the stearate components of the molecule.

Degradation Onset and Profile

While specific thermogravimetric analysis (TGA) data for this compound is not widely published in publicly available literature, the degradation profile can be inferred from the behavior of its constituent parts and related compounds. The initial weight loss is expected to occur above 220°C, corresponding to the decomposition of the sucrose head group. Further degradation at higher temperatures would involve the breakdown of the fatty acid chain.

Degradation Mechanism

The primary mechanism of thermal degradation for sucrose itself is the cleavage of the glycosidic bond that links the glucose and fructose units. This process typically occurs at around 185°C. For this compound, the initial degradation is likely to also involve the hydrolysis or thermolysis of the ester bond linking the stearic acid to the sucrose molecule.

At higher temperatures, the degradation process will proceed through a series of complex reactions including dehydration, caramelization of the sucrose moiety, and oxidative or pyrolytic decomposition of the stearate chain, leading to the formation of a variety of volatile and non-volatile degradation products.

Caption: Proposed thermal degradation pathway of this compound.

Experimental Protocols for Thermal Analysis

To accurately assess the thermal stability and degradation profile of this compound, standardized experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the thermal stability and decomposition temperatures of this compound.

Experimental Protocol:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a clean, tared TGA pan (typically aluminum or platinum).

-

Atmosphere: Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Heating Program:

-

Equilibrate the sample at a starting temperature of 30°C.

-

Ramp the temperature from 30°C to 600°C at a constant heating rate of 10°C/min.

-

-

Data Analysis: Record the weight loss as a function of temperature. Determine the onset temperature of decomposition (Tonset) and the temperature of maximum weight loss rate (Tpeak) from the derivative of the TGA curve (DTG).

Caption: Experimental workflow for TGA analysis of this compound.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. This technique is used to determine the melting point, glass transition temperature, and other thermal events of this compound.

Experimental Protocol:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.

-

Atmosphere: Purge the sample chamber with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.

-

Heating and Cooling Program:

-

Equilibrate the sample at 0°C.

-

Ramp the temperature from 0°C to 250°C at a constant heating rate of 10°C/min.

-

Hold at 250°C for 2 minutes to erase thermal history.

-

Cool the sample from 250°C to 0°C at a rate of 10°C/min.

-

Perform a second heating scan from 0°C to 250°C at 10°C/min.

-

-

Data Analysis: Record the heat flow as a function of temperature. Determine the melting point (Tm) from the peak of the endothermic event on the second heating scan.

Caption: Experimental workflow for DSC analysis of this compound.

Identification of Degradation Products

The identification of thermal degradation products is crucial for understanding the safety and stability of formulations containing this compound. Techniques such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) can be employed for this purpose.

Based on the known degradation pathways of sucrose and fatty acid esters, the expected thermal degradation products of this compound may include:

-

From the Sucrose Moiety: Water, carbon dioxide, furan derivatives (such as 5-hydroxymethylfurfural), and various aldehydes and ketones.

-

From the Stearate Moiety: Stearic acid, and various hydrocarbons resulting from the cleavage of the alkyl chain.

-

Intact but Altered Molecules: Isomers of this compound and dehydrated forms.

Conclusion

This technical guide has provided a detailed overview of the thermal stability and degradation profile of this compound. The key thermal properties, including melting point and decomposition temperature, have been summarized. A proposed degradation mechanism and standardized experimental protocols for TGA and DSC analysis have been presented to aid researchers and drug development professionals in their work. A thorough understanding of the thermal behavior of this compound is paramount for its effective and safe use in various applications. Further research using techniques like Py-GC-MS is recommended to fully characterize the complex mixture of degradation products.

A Technical Guide to the Regulatory Status of Sucrose Stearate as a Pharmaceutical Exipient

For Researchers, Scientists, and Drug Development Professionals

Sucrose stearate, a nonionic surfactant formed by the esterification of sucrose and stearic acid, is a highly versatile excipient in the pharmaceutical industry.[1] Its favorable properties, including good emulsifying ability, high biocompatibility, and a strong safety profile, have led to its widespread use in oral, topical, and injectable formulations to enhance the solubility, stability, and bioavailability of active pharmaceutical ingredients (APIs).[1][2] This technical guide provides an in-depth overview of the global regulatory status of this compound, outlines key quality control protocols, and summarizes its safety profile.

Global Regulatory Landscape

This compound is widely accepted by major regulatory bodies worldwide, solidifying its position as a low-risk excipient for pharmaceutical development. Its inclusion in key pharmacopoeias and regulatory databases attests to its well-established safety and quality standards.

1.1 United States Food and Drug Administration (FDA)

In the United States, this compound is listed in the FDA's Inactive Ingredient Database (IID). The IID contains inactive ingredients present in FDA-approved drug products and is a critical resource for formulators.[3] Listing in the IID signifies that the excipient has been reviewed by the FDA in the context of a new drug application and found acceptable for use in specific dosage forms and routes of administration up to a certain level. Several grades of this compound are listed in the FDA IIG (Inactive Ingredient Guide), such as Crodesta F10 and Crodesta F110, for use in products like capsule coatings.[3]

1.2 European Medicines Agency (EMA)

In Europe, this compound is recognized as a pharmaceutical excipient and its quality standards are detailed in the European Pharmacopoeia (Ph. Eur.).[4][5][6] Compliance with the Ph. Eur. monograph ensures that the excipient meets the necessary purity, identity, and quality criteria for use in medicinal products marketed within the European Union.

1.3 Other Key Regulatory Bodies

-

Joint FAO/WHO Expert Committee on Food Additives (JECFA): JECFA has established a group Acceptable Daily Intake (ADI) of 0-30 mg/kg of body weight for sucrose esters of fatty acids, which includes this compound. This designation, while for food additives, provides strong supporting evidence of the substance's low toxicity and safety for oral consumption.

-

Chinese Pharmacopoeia (ChP): this compound is included in the Chinese Pharmacopoeia, with specific monographs outlining its quality standards, indicating its approval for use in pharmaceuticals in China.[7]

-

Japanese Pharmacopoeia (JP): The excipient is also listed in the Japanese Pharmacopoeia, demonstrating its acceptance in the Japanese market.[5]

digraph "Regulatory_Acceptance_Pathway" {

graph [rankdir="LR", splines=ortho, bgcolor="#FFFFFF", fontname="Arial", fontsize=12];

node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2];

edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_0" {

label="Pre-Approval Phase";

bgcolor="#F1F3F4";

node [fillcolor="#4285F4", fontcolor="#FFFFFF"];

Preclinical [label="Preclinical Safety Data\n(Toxicology, ADME)"];

Characterization [label="Physicochemical\nCharacterization"];

}

subgraph "cluster_1" {

label="Regulatory Review Phase";

bgcolor="#F1F3F4";

node [fillcolor="#34A853", fontcolor="#FFFFFF"];

Submission [label="Submission to Regulatory Body\n(e.g., FDA, EMA)"];

Review [label="Safety & Quality Review"];

}

subgraph "cluster_2" {

label="Approval & Post-Market Phase";

bgcolor="#F1F3F4";

node [fillcolor="#FBBC05", fontcolor="#202124"];

Inclusion [label="Inclusion in Pharmacopoeia\n& Inactive Ingredient Databases"];

Approval [label="Approved for Use in\nPharmaceutical Formulations"];

}

Preclinical -> Characterization [style=invis];

Characterization -> Submission [color="#4285F4"];

Submission -> Review [color="#34A853"];

Review -> Inclusion [color="#34A853"];

Inclusion -> Approval [color="#FBBC05"];

}

Diagram 2. Experimental workflow for this compound quality control.

Safety and Biocompatibility

This compound is generally considered a safe and non-toxic material.[8] Safety Data Sheets (SDS) for various grades consistently indicate that it is not classified as a hazardous substance.[4][9] It is non-irritating to the skin and eyes under normal handling conditions.[8] The oral LD50 in rats is reported to be very high, further supporting its safety profile. From a biocompatibility standpoint, it is readily hydrolyzed in the gastrointestinal tract by lipases into sucrose and stearic acid, which are natural dietary components and are absorbed through normal metabolic pathways.

Conclusion

This compound is a well-established pharmaceutical excipient with a strong global regulatory acceptance, underscored by its inclusion in major pharmacopoeias such as the USP/NF, Ph. Eur., and ChP, and its listing in the FDA's Inactive Ingredient Database.[3][4][5] Its comprehensive safety profile, combined with its versatile functionality as an emulsifier, stabilizer, and solubilizer, makes it an invaluable component in the development of a wide range of drug delivery systems. Adherence to the rigorous quality control protocols outlined in pharmacopoeial monographs is essential for ensuring the consistency and safety of this excipient in pharmaceutical formulations.

References

- 1. This compound Analysis Service | Pharmaceutical Excipient | MtoZ Biolabs [mtoz-biolabs.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. libstore.ugent.be [libstore.ugent.be]

- 4. Sucrose Monostearate or this compound Manufacturers, with SDS [mubychem.com]

- 5. This compound - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]

- 6. cphi-online.com [cphi-online.com]

- 7. qps.nhsrcindia.org [qps.nhsrcindia.org]

- 8. This compound or Sucrose Stearic Acid Ester SDS of Manufacturers [anmol.org]

- 9. carlroth.com [carlroth.com]

The Evolution of Sweet Surfactants: A Technical Guide to the Historical Development of Sucrose Ester Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Sucrose esters, a versatile class of non-ionic surfactants, have carved a significant niche in the pharmaceutical, cosmetic, and food industries. Their biocompatibility, biodegradability, and tunable hydrophilic-lipophilic balance (HLB) make them highly sought-after excipients and active ingredients. This technical guide provides a comprehensive overview of the historical development of sucrose ester synthesis, offering detailed experimental protocols for key methods and a comparative analysis of their outcomes.

From Accidental Discovery to Controlled Synthesis: A Historical Perspective

The journey of sucrose esters began in the late 19th century. In 1880, Herzfeld first reported the synthesis of sucrose octaacetate, a fully substituted ester.[1] This was followed by the work of Hess and Messner in 1921, who synthesized sucrose octapalmitate and sucrose octastearate.[1] Early methods, such as the one described by Rosenthal in 1924, utilized the classical condensation reaction between sucrose and fatty acid chlorides in the presence of pyridine as a solvent.[1] However, these early approaches were often plagued by low yields, the formation of dark-colored byproducts requiring extensive purification, and the use of toxic solvents like pyridine.[1]

A significant step towards commercial viability came in 1939 when Cantor patented a process for producing sucrose fatty acid esters from starch factory by-products, using a mixture of pyridine and chloroform or carbon tetrachloride as the solvent.[1] The mid-20th century saw the advent of transesterification, a more efficient method that would dominate industrial production. A key patent in 1952 described the transesterification of triglycerides and sucrose in the then-novel solvent dimethylformamide (DMF).

The latter half of the 20th century and the early 21st century have been characterized by efforts to develop greener, more efficient, and selective synthesis methods. This has led to the exploration of alternative solvents, solvent-free systems, and the rise of enzymatic synthesis.

Key Synthesis Methodologies: A Chronological Progression

The synthesis of sucrose esters has evolved through several distinct methodologies, each with its own set of advantages and disadvantages.

dot

Early Synthetic Approaches (1880s - 1940s)

The pioneering methods for sucrose ester synthesis laid the groundwork for future innovations but were impractical for large-scale production.

a) Reaction with Acid Chlorides in Pyridine (Rosenthal, 1924): This method involved the direct acylation of sucrose with fatty acid chlorides.

-

Experimental Protocol:

-

Dissolve sucrose in pyridine.

-

Add the fatty acid chloride dropwise to the sucrose solution while stirring.

-

Heat the reaction mixture to drive the reaction to completion.

-

The product is a complex mixture of esters that requires extensive purification to remove the colored byproducts and the toxic pyridine solvent.[1]

-

This process generally resulted in low yields of the desired sucrose esters.[1]

Solvent-Based Transesterification (1950s - Present)

The introduction of transesterification in polar aprotic solvents was a major breakthrough, enabling higher yields and better control over the degree of esterification.

a) Dimethylformamide (DMF) Process: DMF was one of the first effective solvents used for this reaction.

-

Experimental Protocol:

-

Dissolve sucrose in DMF.

-

Add a fatty acid methyl ester (FAME) and a basic catalyst, such as potassium carbonate.

-

Heat the mixture under reduced pressure to remove the methanol byproduct and drive the equilibrium towards the product.

-

The resulting product is a mixture of mono-, di-, and higher esters.

-

b) Dimethyl Sulfoxide (DMSO) Process: Due to the hazardous nature of DMF, DMSO emerged as a safer and cheaper alternative.[1]

-

Experimental Protocol:

Emulsion and Solvent-Free Processes (1970s - Present)

Growing environmental concerns and the desire for more cost-effective production led to the development of methods that reduce or eliminate the use of organic solvents.

a) Emulsion Process (Microemulsion): This technique utilizes a microemulsion system to facilitate the reaction between the hydrophilic sucrose and the lipophilic fatty acid ester.

-

Experimental Protocol:

-

Sucrose and a fatty acid methyl ester are mixed in a solvent like propylene glycol.[1]

-

A basic catalyst (e.g., anhydrous potassium carbonate) and a soap or fatty acid salt are added to form a microemulsion.[1]

-

The reaction is conducted at elevated temperatures (130-135°C).[1]

-

Propylene glycol is subsequently removed by vacuum distillation at temperatures above 120°C.[1]

-

The final product is purified by filtration. This method can achieve high yields (around 96%) with a high proportion of monosubstituted esters (approximately 85%).[1]

-

b) Solvent-Free (Melt) Process: This method eliminates the need for any solvent by carrying out the reaction in a molten state.

-

Experimental Protocol:

-

Solid particulate sucrose is mixed with a triglyceride (fat or oil) and a basic transesterification catalyst, typically potassium carbonate.[2]

-

The reaction is carried out at a temperature range of 110°C to 140°C at atmospheric pressure.[2]

-

The addition of an emulsifier, such as a monoglyceride or diglyceride, can accelerate the reaction.[2]

-

A newer variation involves first dissolving sucrose and a fatty acid soap in water, then adding the fatty acid ester and catalyst. The water is then removed under reduced pressure to form a molten mixture where the transesterification occurs at 110-175°C.[1]

-

References

Methodological & Application

Application Notes and Protocols for Oil-in-Water Emulsion Formulation Using Sucrose Stearate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sucrose stearate, a non-ionic surfactant, is an ester formed from sucrose and stearic acid.[1] It is a versatile emulsifier widely used in the pharmaceutical, cosmetic, and food industries for creating stable oil-in-water (O/W) emulsions.[1][2] Derived from vegetable sources, it is known for its mild, biodegradable, and biocompatible properties, making it an excellent choice for a variety of applications, including dermal drug delivery systems, creams, and lotions.[2][3] This document provides detailed application notes and protocols for the formulation and characterization of O/W emulsions using this compound.

Sucrose esters of fatty acids offer a range of Hydrophilic-Lipophilic Balance (HLB) values, which allows for the creation of various emulsion types, from low-viscosity sprays to high-viscosity creams.[4] The stability and texture of the final product are highly dependent on the grade of this compound, its concentration, and the processing conditions.

Physicochemical Properties of this compound

The emulsifying properties of this compound are determined by the degree of esterification of the sucrose molecule. A higher degree of monoester content results in a higher HLB value, making the emulsifier more hydrophilic and suitable for O/W emulsions.

Table 1: Physicochemical Properties of Various this compound Grades

| Grade | Monoester Content (%) | HLB Value | Key Characteristics & Applications |

| This compound S-570 | ~50 | 5 | Lipophilic, suitable as a W/O emulsifier or as a co-emulsifier in O/W systems to build viscosity. |

| This compound S-770 | ~70 | 7 | Intermediate lipophilicity, can be used for both O/W and W/O emulsions. |

| This compound S-970 | ~90 | 9 | Hydrophilic, good for O/W emulsions, can create semi-solid formulations.[3] |

| This compound S-1170 | >90 | 11 | Hydrophilic, forms stable O/W emulsions with a lotion-like consistency. |

| This compound S-1570 | >90 | 15 | Highly hydrophilic, excellent for creating low-viscosity, sprayable O/W emulsions.[2] |

| This compound S-1670 | >90 | 16 | Very high HLB, suitable for solubilizing oils and creating very fine emulsions. |

Experimental Protocols

Protocol for Preparation of a Model O/W Emulsion (Hot Process)

This protocol describes the preparation of a basic O/W cream using this compound via a hot process.

3.1.1 Materials and Equipment

-

This compound (e.g., S-1170, HLB 11)

-

Oil Phase (e.g., Caprylic/Capric Triglyceride)

-

Aqueous Phase (Deionized Water)

-

Preservative (e.g., Phenoxyethanol)

-

Beakers

-

Water Bath or Hot Plate with Magnetic Stirrer

-

Homogenizer (e.g., rotor-stator or high-pressure)

-

Weighing Scale

3.1.2 Procedure

-

Prepare the Aqueous Phase: In a beaker, weigh the deionized water. Add the this compound to the water.

-

Prepare the Oil Phase: In a separate beaker, weigh the oil phase ingredients.

-

Heating: Heat both phases separately to 70-75°C in a water bath or on a hot plate with gentle stirring. Ensure the this compound is fully dispersed in the aqueous phase.

-

Emulsification: Slowly add the hot oil phase to the hot aqueous phase while stirring.

-

Homogenization: Immediately homogenize the mixture using a high-shear homogenizer for 3-5 minutes to form a fine emulsion.

-

Cooling: Allow the emulsion to cool down under gentle stirring.

-

Addition of Preservative: When the emulsion has cooled to below 40°C, add the preservative and stir until uniformly dispersed.

-

Final pH Adjustment: Check the pH of the final emulsion and adjust if necessary.

Protocol for Preparation of a Sprayable O/W Emulsion (Cold Process)

This protocol details the preparation of a low-viscosity, sprayable emulsion using a high-HLB this compound.

3.2.1 Materials and Equipment

-

This compound (e.g., S-1570, HLB 15)

-

Oil Phase (e.g., Fractionated Coconut Oil)

-

Aqueous Phase (Deionized Water)

-

Glycerin

-

Xanthan Gum (or other stabilizer)

-

Preservative

-

Beakers

-

High-Shear Homogenizer

3.2.2 Procedure

-

Prepare the Aqueous Phase: In a beaker, disperse the this compound in the deionized water at room temperature. Allow it to swell for 1-2 hours to form a gel-like consistency.[4]

-

Prepare the Gum Slurry: In a small beaker, pre-mix the xanthan gum with glycerin to prevent clumping.

-

Prepare the Oil Phase: In a separate beaker, weigh the oil phase ingredients.

-

Pre-emulsion: Slowly add the oil phase to the aqueous phase while stirring. A milky pre-emulsion will form.[5]

-

Homogenization: Homogenize the pre-emulsion for 2-4 minutes using a high-shear homogenizer.[5]

-

Stabilization: Add the gum-glycerin slurry to the emulsion under slow agitation and continue to stir until the gum is fully hydrated.

-

Final Steps: Add the preservative and any other temperature-sensitive ingredients. Measure and adjust the pH as needed.[5]

Characterization of this compound-Based Emulsions

Particle Size and Distribution Analysis

4.1.1 Principle Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter of the oil droplets in the emulsion. This technique measures the fluctuations in scattered light intensity due to the Brownian motion of the particles.

4.1.2 Protocol

-

Sample Preparation: Dilute the emulsion sample with deionized water to a suitable concentration to avoid multiple scattering effects. The final solution should be slightly turbid.

-

Instrument Setup: Set the measurement parameters on the DLS instrument, including the temperature (typically 25°C), scattering angle (e.g., 173°), and the properties of the dispersant (water).

-

Measurement: Place the diluted sample in a cuvette and insert it into the instrument. Allow the sample to thermally equilibrate for a few minutes before starting the measurement.

-

Data Analysis: The instrument's software will generate a particle size distribution report, including the Z-average diameter and the Polydispersity Index (PDI).

Table 2: Typical Particle Size Data for this compound Emulsions

| Emulsion Type | This compound Grade (HLB) | Homogenization Method | Z-Average Diameter (nm) | PDI |

| Nanoemulsion | S-970 (9) | High-Pressure Homogenization | 150 - 300 | < 0.25 |

| Macroemulsion | S-1170 (11) | Rotor-Stator Homogenizer | 500 - 2000 | 0.25 - 0.5 |

| Sprayable Lotion | S-1570 (15) | High-Shear Mixer | 300 - 800 | < 0.4 |

Zeta Potential Measurement

4.2.1 Principle Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of emulsion stability. It is measured using Electrophoretic Light Scattering (ELS), which determines the velocity of charged particles in an electric field.

4.2.2 Protocol

-

Sample Preparation: Dilute the emulsion in ultrapure water to an appropriate concentration.[5]

-

Measurement: Place the diluted sample in a folded capillary cell and insert it into the zeta potential analyzer.[3] An electric field is applied, and the electrophoretic mobility of the droplets is measured.

-

Calculation: The zeta potential is calculated from the electrophoretic mobility using the Smoluchowski equation.[5] For non-ionic surfactants like this compound, the zeta potential is expected to be close to neutral.

Table 3: Typical Zeta Potential Values for O/W Emulsions

| Emulsion Stability | Zeta Potential (mV) |

| Highly Stable | > ±30 |

| Moderately Stable | ±20 to ±30 |

| Incipient Instability | ±10 to ±20 |

| Rapid Coalescence | < ±10 |

Note: For emulsions stabilized primarily by non-ionic surfactants like this compound, zeta potential values are often near zero. Stability in these systems is primarily achieved through steric hindrance rather than electrostatic repulsion.

Rheological Analysis

4.3.1 Principle Rheology is the study of the flow and deformation of materials. For emulsions, it provides information about viscosity, spreadability, and physical stability.

4.3.2 Protocol

-

Instrument Setup: Use a rheometer equipped with a suitable geometry (e.g., cone-plate or parallel-plate).

-

Sample Loading: Carefully load the emulsion sample onto the rheometer plate, ensuring no air bubbles are trapped.

-

Flow Curve Measurement: Perform a flow sweep by varying the shear rate and measuring the corresponding shear stress to determine the viscosity profile of the emulsion.

-

Oscillatory Measurement: Conduct an oscillatory test (frequency sweep) to determine the viscoelastic properties (storage modulus G' and loss modulus G'') of the emulsion, which relate to its internal structure and stability.

Accelerated Stability Testing

4.4.1 Principle Accelerated stability testing exposes the emulsion to stress conditions (e.g., elevated temperature, centrifugation) to predict its long-term stability in a shorter time frame.

4.4.2 Protocol

-

Centrifugation Test: Centrifuge the emulsion sample at a high speed (e.g., 3000 RPM) for 30 minutes.[6] Observe for any signs of phase separation, creaming, or coalescence.

-

Freeze-Thaw Cycling: Subject the emulsion to multiple cycles of freezing (e.g., -10°C for 24 hours) and thawing at room temperature (25°C for 24 hours) or elevated temperature (45°C for 24 hours).[6] Three to five cycles are typically performed. After each cycle, visually inspect the sample for any changes in appearance, and measure particle size and viscosity.

-

Elevated Temperature Storage: Store the emulsion at an elevated temperature (e.g., 40°C or 50°C) for a period of one to three months. At regular intervals, withdraw samples and evaluate their physical and chemical properties.

Visualizations

Mechanism of Emulsion Stabilization

Caption: Stabilization of an oil droplet by this compound.

Experimental Workflow for Emulsion Formulation and Characterization

Caption: Workflow for developing a stable O/W emulsion.

Decision Tree for this compound Selection

Caption: Selecting the right this compound grade.

References

Application Notes and Protocols for Preparing Stable Nanoemulsions with Sucrose Stearate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sucrose stearate, a non-ionic surfactant derived from natural sources like sucrose and vegetable oils, has garnered significant attention in the formulation of stable nanoemulsions for pharmaceutical and cosmetic applications.[1][2] Its excellent emulsifying properties, biodegradability, and low toxicity make it a highly suitable stabilizer for oil-in-water (O/W) nanoemulsions.[1] Notably, this compound has demonstrated superiority over conventional emulsifiers like lecithin in creating nanoemulsions with enhanced physical and chemical stability and a homogeneous structure.[1][3][4] This document provides detailed protocols for preparing stable nanoemulsions using this compound, focusing on high-pressure homogenization and cold-process methods.

Key Formulation Parameters

The stability and physicochemical properties of this compound-based nanoemulsions are influenced by several factors:

-

This compound Concentration: A concentration of 5% (w/w) has been found to be optimal for producing stable nanoemulsions, allowing for the formation of fluid systems suitable for high-pressure homogenization.[5] Concentrations can range from 1% to 5% (w/w).[5]

-

Oil Phase Selection: The choice of the oil phase is critical and can be tailored to the specific application. PCL-liquid (a cosmetic oil) is a documented example of a suitable oil phase.[5]

-

Hydrophilic-Lipophilic Balance (HLB): The HLB value of the this compound plays a crucial role in the colloidal stability of the emulsion.[6] Higher HLB values generally correspond to better stability for O/W emulsions.[6] Sucrose fatty acid esters with HLB values between 14 and 20 are typically used.[7]

-

Aqueous Phase Composition: The aqueous phase typically consists of distilled water and may include preservatives like potassium sorbate.[5]

Quantitative Data Summary

The following table summarizes key quantitative parameters of this compound-based nanoemulsions from various studies.

| Parameter | Value | Formulation Details | Reference |

| Average Particle Size | 103.07 ± 1.31 nm | Red fruit oil nanoemulsion with sucrose palmitate. | [8] |

| Polydispersity Index (PDI) | 0.229 ± 0.02 | Red fruit oil nanoemulsion with sucrose palmitate. | [8] |

| pH | 4.81 | Red fruit oil nanoemulsion. | [8] |

| Surfactant Concentration | 5% (w/w) | O/W nanoemulsion with PCL-liquid as the oil phase. | [5] |

| Oil Phase Concentration | 20% (w/w) | O/W nanoemulsion with PCL-liquid. | [5] |

Experimental Protocols

Two primary methods for the preparation of this compound-based nanoemulsions are detailed below: High-Pressure Homogenization (a "hot" method) and a Cold-Process Method.

Protocol 1: High-Pressure Homogenization

This method is highly effective in producing nanoemulsions with a small and uniform droplet size.[1]

Materials:

-

This compound (e.g., S-970)

-

Oil Phase (e.g., PCL-liquid)

-

Distilled Water

-

Preservative (e.g., Potassium Sorbate)

-

Lipophilic Active Pharmaceutical Ingredient (API) (optional)

Equipment:

-

Magnetic stirrer with heating plate

-

Ultra-Turrax or similar high-shear mixer

-

High-pressure homogenizer (e.g., EmulsiFlex C3)

Procedure:

-

Preparation of Aqueous Phase: Dissolve the desired amount of this compound (e.g., 5% w/w) and potassium sorbate (e.g., 0.1% w/w) in distilled water with stirring at approximately 50°C.[5]

-

Preparation of Oil Phase: In a separate beaker, dissolve the lipophilic API (if any, e.g., 0.5% w/w) in the oil phase (e.g., 20% w/w) while stirring at 50°C.[5]

-

Pre-emulsification: Slowly add the oil phase to the aqueous phase while continuously stirring.[5]

-

Pre-homogenization: Subject the resulting mixture to high-shear mixing using an Ultra-Turrax for approximately 4 minutes at 2,500 rpm to form a coarse pre-emulsion.[5]

-

High-Pressure Homogenization: Heat the pre-emulsion to 50°C and immediately process it through a high-pressure homogenizer.[5] A typical procedure involves 16 homogenization cycles at a pressure of 750 bars.[5]

-

Cooling and Storage: Allow the resulting nanoemulsion to cool to room temperature and store in appropriate containers.

Protocol 2: Cold-Process Method

This method is advantageous for incorporating heat-sensitive ingredients and offers a simpler, energy-efficient alternative.

Materials:

-

This compound

-

Oil Phase (e.g., Coconut Oil)

-

Distilled Water

-

Glycerin

-

Stabilizing Gum (e.g., Xanthan Gum)

-

Preservative

Equipment:

-

Beakers

-

Homogenizer (e.g., Bamix or similar)

-

Stirrer

Procedure:

-

Prepare Phase A (Aqueous): In a beaker, blend the gum (e.g., xanthan gum) into glycerin.[9] Add this mixture to the distilled water and stir until the gum is fully hydrated.[10]

-

Prepare Phase B (Oil): In a separate beaker, homogeneously disperse the this compound in the oil phase at room temperature.[9] Note that this compound will not dissolve but should be evenly distributed.[9]

-

Form Pre-emulsion: Slowly add the aqueous phase (Phase A) to the oil phase (Phase B) while blending with a spatula or magnetic stirrer to form a milky pre-emulsion.[9]

-

Homogenization: Homogenize the pre-emulsion using a suitable homogenizer for 1-4 minutes, depending on the batch size and equipment.[9]

-

pH Adjustment and Final Homogenization: Measure the pH of the emulsion. If necessary, adjust the pH to the desired range (e.g., 5.45) using an appropriate acid or base, such as lactic acid.[9] A final homogenization step for 1-2 minutes can be performed at this stage.[9]

-

Storage: Transfer the final nanoemulsion to a suitable container for storage.

Visualized Experimental Workflows

The following diagrams illustrate the key steps in the described protocols.

Caption: High-Pressure Homogenization Workflow

Caption: Cold-Process Method Workflow

Stability and Characterization

The long-term stability of the prepared nanoemulsions should be assessed. This involves monitoring key parameters such as particle size, polydispersity index (PDI), and zeta potential over time at different storage conditions. Techniques like dynamic light scattering (DLS) for size and PDI, and electrophoretic light scattering for zeta potential are commonly employed. Visual inspection for any signs of phase separation, creaming, or sedimentation is also crucial. For structural analysis, techniques like cryo-transmission electron microscopy (cryo-TEM) can provide detailed insights into the nanoemulsion's morphology.[3][4][5]

Conclusion

This compound is a versatile and effective emulsifier for the formulation of stable O/W nanoemulsions. By carefully selecting the preparation method and optimizing formulation parameters, researchers can develop robust nano-delivery systems for a wide range of applications in the pharmaceutical and cosmetic industries. The protocols provided herein offer a solid foundation for the successful development of such systems.

References

- 1. researchgate.net [researchgate.net]

- 2. thesis.unipd.it [thesis.unipd.it]

- 3. Development of this compound-based nanoemulsions and optimisation through γ-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]

- 5. Semi-solid this compound-Based Emulsions as Dermal Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sucrose Stearates Stabilized Oil-in-Water Emulsions: Gastrointestinal Fate, Cell Cytotoxicity and Proinflammatory Effects after Simulated Gastrointestinal Digestion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. EP2563164B1 - Nanoemulsion including sucrose fatty acid ester - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Cold process sprayable emulsion with this compound - Swettis Beauty Blog [skinchakra.eu]

- 10. chemistscorner.com [chemistscorner.com]

Application Notes: Sucrose Stearate as a Stabilizer in Cosmetic and Dermatological Preparations

Introduction

Sucrose stearate is a non-ionic emulsifier and stabilizer derived from the esterification of sucrose and stearic acid, both of which are from vegetable sources.[1][2] Its biocompatibility, mildness, and biodegradability make it an increasingly popular choice in cosmetic and dermatological formulations, particularly for sensitive skin products.[1][3] Functioning as a surface-active agent, this compound effectively blends water and oil-based ingredients to create stable oil-in-water (O/W) or water-in-oil (W/O) emulsions.[1][4] Its versatility allows for use in a wide range of products, including creams, lotions, cleansers, and serums.[2]

Mechanism of Action

The stabilizing property of this compound stems from its amphiphilic molecular structure, which contains a hydrophilic sucrose "head" and a lipophilic stearic acid "tail." When introduced into an oil and water system, this compound molecules orient themselves at the oil-water interface. The lipophilic tails penetrate the oil droplets while the hydrophilic heads remain in the continuous water phase.

This arrangement creates a protective barrier around the oil droplets, reducing the interfacial tension between the two phases.[5] This prevents the oil droplets from coalescing, a primary cause of emulsion instability.[6] The effectiveness of a particular this compound is often described by its Hydrophilic-Lipophilic Balance (HLB) value. Grades with high HLB values (e.g., 15) are more water-soluble and are particularly effective for creating stable O/W emulsions.[4][7] Conversely, lower HLB values are suitable for W/O systems.

Application Data

This compound's performance as a stabilizer is quantifiable through its effects on emulsion properties such as particle size, viscosity, and long-term stability.

Table 1: Effect of this compound HLB on O/W Emulsion Properties This table summarizes the relationship between the HLB value of different sucrose stearates and the resulting physical properties of an oil-in-water emulsion. Higher HLB values generally lead to smaller droplet sizes and more stable systems.

| This compound Grade | HLB Value | Mean Droplet Diameter (μm) | ζ-Potential (mV) |

| S-170 | ~1 | 0.674 | -18.86 |

| S-1570 | ~15 | 0.374 | -52.03 |

| S-1670 | ~16 | Not specified in source | -66.93 |

| (Data adapted from a 2024 study on this compound stabilized O/W emulsions[8]) |

Table 2: Influence of this compound Concentration on W/O Emulsion Viscosity This table demonstrates how increasing the concentration of sucrose esters in a water-in-oil emulsion synergized with beeswax can significantly increase the apparent viscosity of the final product.

| Sucrose Ester (SE) Conc. (% w/w) | Apparent Viscosity (Pa·s) at low shear rate |

| 2% | ~400 |

| 4% | ~1000 |

| 6% | ~2500 |

| (Data adapted from a 2023 study on W/O emulsions stabilized by sucrose esters and beeswax[3]) |